ethyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at position 3, an ethyl group at position 1, a methyl group at position 5, and an ethyl ester group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Esterification: The carboxylic acid group at position 4 can be esterified using ethanol and a catalytic amount of sulfuric acid or another suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at position 3 can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene).
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives with various functional groups.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Coupling Reactions: Complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
Ethyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which can be used in various chemical reactions and studies.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and other functional groups in the compound can form specific interactions, such as hydrogen bonds, hydrophobic interactions, or covalent bonds, with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Ethyl 3-bromo-1-ethyl-5-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-methyl-1H-pyrazole-5-carboxylate: Lacks the bromine atom at position 3, which may result in different reactivity and biological activity.
Ethyl 5-bromo-1H-pyrazole-4-carboxylate: Lacks the ethyl and methyl groups at positions 1 and 5, respectively, which may affect its chemical properties and applications.
3-Bromo-1H-pyrazole-4-carboxylic acid: Lacks the ethyl ester group at position 4, which may influence its solubility and reactivity.
Properties
IUPAC Name |
ethyl 3-bromo-1-ethyl-5-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-12-6(3)7(8(10)11-12)9(13)14-5-2/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVQBMBSPQXLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)Br)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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